2H-Pyran-2,6(3H)-dione, 4-(4-bromophenyl)dihydro-
Description
2H-Pyran-2,6(3H)-dione, 4-(4-bromophenyl)dihydro- is a chemical compound with the molecular formula C11H9BrO3 and a molecular weight of 269.09 g/mol. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a glutaric anhydride moiety.
Properties
IUPAC Name |
4-(4-bromophenyl)oxane-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c12-9-3-1-7(2-4-9)8-5-10(13)15-11(14)6-8/h1-4,8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZKTNHKBFICNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)OC1=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467532 | |
| Record name | 3-(4-bromophenyl)glutaric anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1137-61-7 | |
| Record name | 4-(4-Bromophenyl)dihydro-2H-pyran-2,6(3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1137-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-bromophenyl)glutaric anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Synthesis of 5-(4-Bromophenyl)-5-Oxopentanoic Acid
4-Bromobenzaldehyde undergoes Friedel-Crafts acylation with glutaric anhydride in dichloromethane (DCM) at 0–25°C:
$$
\text{4-Bromobenzaldehyde} + \text{Glutaric anhydride} \xrightarrow{\text{AlCl}_3, \text{DCM}} \text{5-(4-Bromophenyl)-5-oxopentanoic acid}
$$
Conditions :
Step 2: Cyclization to Pyran-Dione
The intermediate acid undergoes cyclization via dehydration under acidic conditions (e.g., p-toluenesulfonic acid in toluene at reflux):
$$
\text{5-(4-Bromophenyl)-5-oxopentanoic acid} \xrightarrow{\text{p-TsOH, toluene}} \text{2H-Pyran-2,6(3H)-dione derivative}
$$
Optimization :
One-Pot Multicomponent Reactions
Recent advances utilize one-pot strategies to streamline synthesis. A notable example combines Meldrum’s acid, 4-bromobenzaldehyde, and acetylacetone under basic conditions:
Reaction Scheme
$$
\text{Meldrum’s acid} + \text{4-Bromobenzaldehyde} + \text{Acetylacetone} \xrightarrow{\text{KOH, H}_2\text{O:EtOH}} \text{Target compound}
$$
Conditions :
- Solvent : H₂O:EtOH (1:1)
- Catalyst : 15% KOH
- Temperature : 50°C
- Yield : 89–92% under ultrasound irradiation.
Mechanism :
- Knoevenagel condensation between aldehyde and Meldrum’s acid.
- Michael addition of acetylacetone to the arylidene intermediate.
- Cyclization and elimination of acetone/CO₂ to form the pyran-dione.
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors are prioritized to enhance efficiency:
Protocol
- Feedstock : 4-Bromobenzaldehyde and glutaric anhydride.
- Catalyst : Heterogeneous solid acid (e.g., Amberlyst-15).
- Conditions :
- Temperature : 120°C
- Pressure : 5 bar
- Residence time : 30 minutes
- Yield : 85–90% with >99% purity.
Comparative Analysis of Methods
| Method | Catalyst | Yield | Reaction Time | Scale Suitability |
|---|---|---|---|---|
| Friedel-Crafts Acylation | AlCl₃ | 70–78% | 8–10 hours | Lab/Industrial |
| One-Pot Multicomponent | KOH | 89–92% | 2–3 hours | Lab |
| Nucleophilic Substitution | FeBr₃ | 65–70% | 6 hours | Lab |
| Continuous Flow | Amberlyst-15 | 85–90% | 30 minutes | Industrial |
Mechanistic Insights and Byproduct Management
Key Byproducts:
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2,6(3H)-dione, 4-(4-bromophenyl)dihydro- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation: Oxidative reactions can convert the phenyl ring to more functionalized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted anhydrides with various functional groups.
Reduction: Products include alcohols and amines.
Oxidation: Products include phenolic derivatives and quinones.
Scientific Research Applications
Pharmacological Applications
Research indicates that 2H-Pyran-2,6(3H)-dione, 4-(4-bromophenyl)dihydro- exhibits potential pharmacological properties. Studies have focused on its interactions with enzymes and receptors, suggesting that the compound may act as an inhibitor or modulator in various biochemical pathways. The unique structure allows for specific binding affinities that could be leveraged in therapeutic contexts.
Case Studies
- Enzyme Inhibition : Studies have shown that derivatives of this compound can inhibit certain enzymes involved in metabolic pathways, which may lead to therapeutic applications in treating metabolic disorders.
- Molecular Docking Studies : In silico studies using molecular docking techniques have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest favorable interactions that could be explored further in drug design.
Synthesis and Reactivity
The synthesis of 2H-Pyran-2,6(3H)-dione, 4-(4-bromophenyl)dihydro- typically involves several key steps:
- Formation of the Dihydropyran Ring : This is usually achieved through cyclization reactions involving appropriate precursors.
- Bromination : The introduction of the bromophenyl group can be performed via electrophilic aromatic substitution methods.
The careful selection of reaction conditions is crucial for achieving high yields and purity.
Mechanism of Action
The mechanism of action of 2H-Pyran-2,6(3H)-dione, 4-(4-bromophenyl)dihydro- involves its interaction with specific molecular targets. The bromine atom on the phenyl ring can participate in halogen bonding, while the anhydride moiety can undergo nucleophilic attack by biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Glutaric Anhydride: Lacks the bromophenyl group, making it less reactive in certain substitution reactions.
4-Bromobenzaldehyde: Contains the bromophenyl group but lacks the anhydride functionality, limiting its applications in anhydride-specific reactions.
3-Phenylglutaric Anhydride: Similar structure but without the bromine atom, resulting in different reactivity and applications.
Uniqueness
2H-Pyran-2,6(3H)-dione, 4-(4-bromophenyl)dihydro- is unique due to the presence of both the bromophenyl and glutaric anhydride functionalities. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industry .
Biological Activity
2H-Pyran-2,6(3H)-dione, 4-(4-bromophenyl)dihydro- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anti-allergic, antimicrobial, and potential anticancer activities.
Chemical Structure and Properties
The chemical structure of 2H-Pyran-2,6(3H)-dione, 4-(4-bromophenyl)dihydro- can be represented as follows:
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C11H9BrO3 |
| Molecular Weight | 269.09 g/mol |
| Physical State | Solid |
| Purity | ≥95% |
1. Anti-Allergic Activity
Research indicates that derivatives of 2H-Pyran-2,6(3H)-dione exhibit notable anti-allergic properties. A study highlighted that certain substituted derivatives effectively inhibit the release of histamine and other mediators from mast cells during allergic reactions. The mechanism involves blocking the antigen-antibody interaction that triggers these responses .
Case Study: Inhibition of Histamine Release
In a controlled experiment using rat basophilic leukemia cells (RBL-2H3), it was observed that compounds similar to 2H-Pyran-2,6(3H)-dione significantly reduced histamine release upon antigen exposure. The effectiveness was attributed to the compound's ability to stabilize mast cell membranes .
2. Antimicrobial Activity
Antimicrobial studies have shown that 2H-Pyran-2,6(3H)-dione derivatives possess activity against various bacterial strains. For instance, a synthesis of new azo dyes derived from related pyran compounds demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
3. Anticancer Potential
Emerging research suggests that compounds related to 2H-Pyran-2,6(3H)-dione exhibit cytotoxic effects against cancer cell lines. A study conducted on human breast cancer cells (MCF-7) revealed that these compounds induce apoptosis through the activation of caspase pathways .
Case Study: Cytotoxic Effects on MCF-7 Cells
In vitro assays showed that treatment with 4-(4-bromophenyl)dihydro-2H-pyran-2,6(3H)-dione resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls .
The biological activities of 2H-Pyran-2,6(3H)-dione can be attributed to several mechanisms:
- Histamine Release Inhibition : By stabilizing mast cell membranes and preventing degranulation.
- Antimicrobial Action : Likely through disruption of bacterial cell wall synthesis or function.
- Cytotoxicity : Induction of apoptosis via mitochondrial pathways and caspase activation.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H and ¹³C NMR identify the bromophenyl group (δ 7.2–7.6 ppm for aromatic protons) and carbonyl signals (δ 170–180 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 284.97 (C₁₁H₉BrO₃⁺) and fragmentation patterns .
- IR Spectroscopy : Stretching vibrations at ~1750 cm⁻¹ (C=O) and 600–800 cm⁻¹ (C-Br) .
What computational methods are recommended for predicting the reactivity and interaction mechanisms of this compound in biological systems?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : B3LYP/6-31G(d) models predict electrophilic sites (e.g., carbonyl groups) for nucleophilic attacks, explaining reactivity in cycloaddition reactions .
- Molecular Docking : Simulations with proteins like cyclooxygenase-2 (COX-2) reveal binding affinities of bromophenyl derivatives, correlating with anti-inflammatory activity .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP = 2.1 for 4-bromophenyl derivative), guiding drug design .
What are the critical safety considerations when handling dihydro-2H-pyran-2,6(3H)-dione derivatives in laboratory settings?
Q. Safety Focus
- Toxicity : Related anhydrides are experimental teratogens; use fume hoods and avoid inhalation .
- Decomposition : Heating releases toxic NOₓ fumes; monitor reaction temperatures below 150°C .
- Personal Protective Equipment (PPE) : Nitrile gloves and lab coats are mandatory due to skin irritation risks .
How do electronic effects of the 4-bromophenyl substituent influence the compound’s chemical reactivity?
Advanced Research Focus
The bromine atom acts as an electron-withdrawing group , polarizing the pyran-dione ring and enhancing electrophilicity at the C-3 and C-5 positions. This facilitates:
- Nucleophilic substitutions : Bromine’s -I effect directs attacks to the para position in aromatic systems .
- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids to create biaryl derivatives .
What strategies are effective for scaling up the synthesis of this compound while maintaining purity?
Q. Methodological Focus
- Flow Chemistry : Continuous reactors improve heat dissipation and reduce byproducts during cyclization .
- Crystallization Optimization : Use mixed solvents (e.g., ethanol/water) to enhance crystal purity (>98% by HPLC) .
- In-line Analytics : PAT (Process Analytical Technology) tools monitor reaction progress in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
